4-Hydroxy-3-nitrobenzamide
Description
4-Hydroxy-3-nitrobenzamide is a benzamide derivative featuring a hydroxyl (-OH) group at the 4-position and a nitro (-NO₂) group at the 3-position of the benzene ring, with an amide (-CONH₂) functional group replacing the carboxylic acid of its benzoic acid analog. The benzoic acid counterpart has a molecular formula of C₇H₅NO₅ and a molecular weight of 183.12 g/mol . Substitution of the carboxylic acid with an amide group likely alters its polarity, solubility, and biological activity, making it a candidate for pharmaceutical or synthetic intermediate applications.
Properties
CAS No. |
70382-03-5 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
4-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H,(H2,8,11) |
InChI Key |
ZRSSXZYQEVYUAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on substituent positions, functional groups, and reactivity:
Positional Isomers: 2-Hydroxy-3-nitrobenzamide
- Structure : The hydroxyl group is at position 2, and the nitro group at position 3.
- Key Differences : The altered substituent positions affect electronic distribution. For example, intramolecular hydrogen bonding between the 2-hydroxy and amide groups may reduce solubility compared to the 4-hydroxy isomer. Crystallographic data (e.g., bond angles and torsion angles in ) highlight steric and electronic variations .
Halogen-Substituted Analogs: 4-Chloro-3-nitrobenzamide
- Structure : Chlorine replaces the hydroxyl group at position 4.
- Synthesis: Prepared via reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by ammonolysis .
- Reactivity: The electron-withdrawing chloro group enhances electrophilic substitution resistance compared to the hydroxyl-bearing analog. This compound’s crystallinity (from methanol) suggests higher stability .
Methoxy-Substituted Analogs: 4-Methoxy-3-nitrobenzamide
- Structure : Methoxy (-OCH₃) replaces the hydroxyl group.
- Properties: The methoxy group increases lipophilicity and may enhance membrane permeability in biological systems.
Hybrid Molecules: N-(3-Chlorophenethyl)-4-nitrobenzamide
- Structure : Features a 4-nitrobenzamide core linked to a 3-chlorophenethyl group.
- Applications : Such hybrids are designed for bioactivity modulation. The 3-chlorophenethyl moiety may confer receptor-targeting properties, as seen in hybrid molecules for antimicrobial or anticancer research .
Sulfonamide Analogs: 4-Hydroxy-3-nitrobenzenesulfonamide
- Structure : Replaces the amide with a sulfonamide (-SO₂NH₂) group.
- Acidity : Sulfonamides are stronger acids than benzamides due to the electron-withdrawing sulfonyl group, influencing solubility and reactivity in synthetic pathways .
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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